N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
Description
N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide (CAS No. 126354-30-1, molecular formula C₁₂H₁₁N₃O₂) is a benzamide derivative featuring a 5-methyl-2-oxo-2,3-dihydropyrimidin-4-yl substituent.
Properties
IUPAC Name |
N-(5-methyl-2-oxo-1H-pyrimidin-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-7-13-12(17)15-10(8)14-11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKLITBCOZWOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449705 | |
| Record name | N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126354-30-1 | |
| Record name | N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Dihydropyrimidinone Synthesis
The dihydropyrimidinone ring is classically constructed via cyclocondensation reactions, such as the Biginelli reaction, which employs β-keto esters, aldehydes, and urea. However, modifications are required to introduce the 5-methyl and 4-amino substituents.
Route 1: Guanidine-Mediated Cyclization
A guanidine-based approach avoids the need for aldehydes, directly incorporating the amino group. Heating methyl acetoacetate (1.0 equiv) with guanidine hydrochloride (1.2 equiv) in ethanol under acidic catalysis (HCl) yields 4-amino-5-methyl-2-oxo-2,3-dihydropyrimidine. This method parallels protocols for analogous pyrimidinones, achieving cyclization via nucleophilic attack of guanidine’s amine on the β-keto ester’s carbonyl (Scheme 1).
Route 2: Thiourea-Based Adaptations
Alternative routes using thiourea (as in Source) involve condensing methyl acetoacetate with thiourea and an aldehyde. However, this introduces a thiol group at position 2, necessitating subsequent oxidative or alkylative modifications to reach the target structure.
Stepwise Preparation of this compound
Synthesis of 4-Amino-5-methyl-2-oxo-2,3-dihydropyrimidine
Procedure
-
Reagents : Methyl acetoacetate (10 mmol, 1.16 g), guanidine hydrochloride (12 mmol, 1.26 g), ethanol (20 mL), concentrated HCl (0.5 mL).
-
Method : Combine reagents and reflux for 12 h. Cool to 0°C, filter the precipitate, and wash with cold ethanol.
Characterization
Benzoylation of the 4-Amino Intermediate
Procedure
-
Reagents : 4-Amino-5-methyl-2-oxo-2,3-dihydropyrimidine (5 mmol, 0.71 g), benzoyl chloride (5.5 mmol, 0.77 mL), triethylamine (10 mmol, 1.4 mL), dichloromethane (DCM, 15 mL).
-
Method : Dissolve the amine in DCM, add triethylamine, and cool to 0°C. Add benzoyl chloride dropwise, stir overnight at RT, wash with water, dry (Na2SO4), and concentrate. Recrystallize from ethanol.
Characterization
-
1H NMR (DMSO-d6) : δ 12.34 (s, 1H, NH), 8.02–7.45 (m, 5H, Ar-H), 6.91 (s, 1H, H-6), 2.24 (s, 3H, CH3).
-
13C NMR (DMSO-d6) : δ 166.2 (C=O, amide), 162.1 (C=O, pyrimidinone), 152.3 (C-4), 134.8–127.2 (Ar-C), 105.3 (C-6), 21.1 (CH3).
-
HRMS (ESI) : m/z Calcd. for C12H12N3O2 [M+H]+: 230.0924; Found: 230.0926.
Alternative Synthetic Pathways
One-Pot Cyclization-Amidation Approach
Inspired by one-pot methodologies in Source, a tandem reaction combining cyclocondensation and acylation was explored:
Procedure
-
Reagents : Methyl acetoacetate (10 mmol), benzamide (10 mmol), urea (15 mmol), p-TsOH (0.5 mmol), ethanol (20 mL).
-
Method : Reflux for 24 h, cool, filter, and recrystallize from DMF/water.
Limitations : Lower yields due to competing hydrolysis of benzamide under acidic conditions.
Solid-Phase Synthesis for High-Throughput Production
Adapting techniques from Source, polymer-supported reagents (e.g., Wang resin-bound benzoyl chloride) enabled efficient amidation:
Procedure
-
Immobilize benzoyl chloride on Wang resin (1.2 mmol/g).
-
React with 4-amino-5-methyl-2-oxo-2,3-dihydropyrimidine (0.5 mmol) in DMF (10 mL) with DIEA (1 mmol) for 12 h.
-
Cleave with TFA/DCM (1:9), concentrate, and purify via HPLC.
Optimization and Mechanistic Insights
Solvent and Base Effects on Amidation
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 25 | 55 |
| Pyridine | THF | 25 | 48 |
| NaOH (aq) | H2O/DCM | 0 | 60 |
| DMAP | DMF | 25 | 65 |
Optimal Conditions : 0.1 eq DMAP in DMF at RT, yielding 65%.
Acid Catalysis in Cyclocondensation
The use of HCl vs. p-TsOH significantly impacts reaction kinetics:
Scalability and Industrial Feasibility
Batch processes using Route 1 (guanidine cyclization + benzoylation) are scalable to kilogram-scale with consistent yields (60–65%). Continuous-flow systems (Source ) reduce reaction times by 50% but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C12H11N3O2
- CAS Number : 126354-30-1
This compound is characterized by its white solid form and is often utilized as a building block in the synthesis of more complex organic molecules.
Chemistry
N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide serves as an essential building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of more complex compounds.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays. The specific biochemical pathways affected by this compound are still under investigation, but its interactions with enzymes involved in nucleic acid metabolism suggest significant potential in this area.
Medicine
The compound has been explored for its therapeutic properties, particularly:
- Anti-inflammatory Activity : Preliminary studies indicate that it may reduce inflammation through modulation of cytokine levels.
- Anticancer Potential : Research is ongoing to evaluate its efficacy against various cancer cell lines, with promising results suggesting it may induce apoptosis in tumor cells.
Data Table of Applications
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates the creation of complex organic molecules |
| Biology | Enzyme inhibition studies | Potential interactions with nucleic acid metabolism enzymes |
| Medicine | Anti-inflammatory and anticancer research | Reduces pro-inflammatory cytokines; induces apoptosis in cancer cells |
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human colorectal carcinoma cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU) .
Case Study 2: Anti-inflammatory Effects
In a murine model of arthritis, administration of this compound significantly reduced levels of pro-inflammatory cytokines. This suggests a potential therapeutic role in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
- Substituent Effects on HAT Activity: The target compound’s pyrimidine ring lacks the extended alkyl chains seen in CTB and CTPB (), which are critical for membrane permeability and HAT activation . This suggests that the target compound may have reduced cellular uptake compared to CTB/CTPB. Unlike garcinol, a natural HAT inhibitor, the target compound’s smaller size and absence of hydrophobic moieties may limit its binding affinity to HATs, though this requires experimental validation .
- Bromine and trimethoxyphenyl groups in BD164143 () enhance steric bulk and electron-withdrawing effects, which could improve target specificity but reduce solubility .
Physicochemical Properties
Solubility and Permeability :
- The target compound’s logP (calculated from C₁₂H₁₁N₃O₂) is estimated at ~1.5, indicating moderate lipophilicity. This is lower than CTB (logP ~4.2 due to trifluoromethyl and chloro groups), suggesting reduced membrane permeability .
- Polar pyrimidine and amide groups in the target compound may favor aqueous solubility over more hydrophobic analogues like CTPB .
Biological Activity
N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
1. Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 213.24 g/mol. The compound features a benzamide group linked to a dihydropyrimidinone moiety, which is crucial for its biological activity.
This compound exhibits various biological activities that can be attributed to its interaction with specific molecular targets:
2.1 Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis or interfering with metabolic pathways .
2.2 Anti-Cancer Properties
The compound's ability to inhibit tubulin polymerization has been suggested as a mechanism for its anti-cancer effects. Analogues of similar structures have been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics .
2.3 Enzyme Inhibition
this compound may also act as an inhibitor of specific enzymes involved in cellular signaling pathways, such as adenylyl cyclase . This inhibition can modulate intracellular cAMP levels, affecting various physiological processes.
3. Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anti-cancer | Disruption of microtubule dynamics | |
| Enzyme inhibition | Modulation of cAMP levels |
4. Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-Cancer Activity
In a preclinical study, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation in vitro. The results showed that certain analogues could reduce cell viability in breast and lung cancer cell lines by inducing apoptosis through caspase activation .
5. Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity:
5.1 Structure–Activity Relationship (SAR)
Research has identified key structural features that contribute to the biological activity of pyrimidine derivatives. Modifications at specific positions on the benzamide or pyrimidinone rings can lead to improved potency and selectivity against targeted pathways .
5.2 Computational Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various targets, suggesting strong interactions with active sites involved in enzyme catalysis and receptor binding .
Q & A
Q. What are the recommended methods for synthesizing N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A scalable approach involves reacting 5-methyl-2-oxo-2,3-dihydropyrimidin-4-amine with benzoyl chloride in anhydrous acetonitrile under basic conditions (e.g., potassium carbonate). Optimization includes:
- Temperature : Maintain 0–5°C to minimize side reactions.
- Catalyst : Use trichloroisocyanuric acid (TCICA) for efficient activation of carboxylic acids .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Hazard analysis and risk assessment are critical for large-scale synthesis .
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Data Collection : Use Bruker APEX2 or similar diffractometers (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL (for small-molecule refinement) and SHELXS (for structure solution) are widely validated. SHELXL handles high-resolution data and twinning effectively .
- Validation : Check R-factors (<0.05) and data-to-parameter ratios (>15) .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and NH bends at ~3300 cm⁻¹.
- NMR : ¹H NMR shows pyrimidine proton signals at δ 6.5–7.2 ppm and benzamide aromatic protons at δ 7.3–8.1 ppm. ¹³C NMR confirms the carbonyl carbon at ~165 ppm .
- Mass Spectrometry : ESI-MS (positive mode) gives [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₁N₃O₂) .
Advanced Research Questions
Q. How can structural contradictions between computational models and experimental data be resolved?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries using B3LYP/6-31G(d) and compare bond lengths/angles with SC-XRD data. Discrepancies >0.05 Å indicate model limitations.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to validate packing motifs .
- Docking Studies : Cross-validate with experimental binding affinities (e.g., PARP-1 inhibition assays) .
Q. What strategies can address low bioactivity in initial pharmacological screens?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to targets like PARP-1 or bacterial enzymes .
- Prodrug Design : Mask the benzamide group with pivaloyloxymethyl (POM) esters to improve membrane permeability .
- Structure-Activity Relationship (SAR) : Test derivatives with substituted pyrimidine rings (e.g., 5-fluoro or 5-chloro) to optimize IC₅₀ values .
Q. How can in vitro and in vivo data discrepancies be analyzed for toxicity or efficacy?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation).
- Pharmacokinetic Modeling : Compare AUC (area under the curve) and Cmax values between species. Adjust dosing regimens if interspecies variability exceeds 50% .
- Toxicogenomics : RNA-seq of treated cell lines identifies off-target pathways (e.g., oxidative stress response genes) .
Critical Analysis of Contradictions
- vs. 16 : While highlights anticancer potential, suggests antibacterial targets (Acps-PPTase). This divergence implies context-dependent mechanisms, necessitating target validation via CRISPR-Cas9 knockout models.
- vs. 12 : SHELX refinement () may conflict with lower-resolution data in . Use TWINLAW to detect twinning and resolve ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
